N-(3-ethoxybenzyl)cyclopentanamine

Description

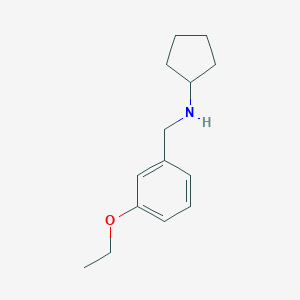

N-(3-ethoxybenzyl)cyclopentanamine is a secondary amine featuring a cyclopentyl group attached to a benzylamine scaffold substituted with an ethoxy group at the 3-position of the benzene ring. For instance, N-(3-methoxyphenethyl)cyclopentanamine was prepared by alkylating 3-methoxyphenethylamine with iodocyclopentane . Similar methodologies likely apply to this compound, where a benzylamine intermediate is alkylated with a cyclopentyl halide or via reductive amination of cyclopentanone with substituted benzylamines .

The compound’s structural motif—a cyclopentylamine linked to a substituted benzyl group—is common in medicinal chemistry, particularly in ligands targeting neurological receptors (e.g., NMDA or mGluR2) .

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32g/mol |

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]cyclopentanamine |

InChI |

InChI=1S/C14H21NO/c1-2-16-14-9-5-6-12(10-14)11-15-13-7-3-4-8-13/h5-6,9-10,13,15H,2-4,7-8,11H2,1H3 |

InChI Key |

IGMVURAIRBXKTL-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)CNC2CCCC2 |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Chlorobenzyl)cyclopentanamine (CAS: 66063-15-8)

N-(3-Ethoxy-4-methoxybenzyl)cyclopentanamine Hydrobromide (CAS: 499997-32-9)

- Substituents : 3-ethoxy, 4-methoxy.

- Molecular Weight : 316.23 g/mol (as HBr salt).

- Properties: The dual alkoxy groups increase hydrophilicity compared to mono-substituted analogs. This compound is discontinued but was marketed for laboratory use .

N-(2,3,4-Trimethoxybenzyl)cyclopentanamine (CAS: 418788-93-9)

N-[(4-Nitrophenyl)methyl]cyclopentanamine (CAS: Not provided)

- Substituent : 4-nitrobenzyl.

- Hazards : Classified as harmful by inhalation, skin contact, or ingestion. The nitro group’s strong electron-withdrawing nature may confer reactivity or toxicity .

Physicochemical Properties

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | 3-ethoxybenzyl | C₁₄H₂₁NO | 235.34 | Likely lipophilic due to ethoxy group |

| N-(4-chlorobenzyl)cyclopentanamine | 4-chlorobenzyl | C₁₂H₁₆ClN | 209.72 | Higher reactivity from Cl substituent |

| N-(3-ethoxy-4-methoxybenzyl)... HBr | 3-ethoxy-4-methoxybenzyl | C₁₅H₂₂NO₂·HBr | 316.23 | Salt form improves crystallinity |

| N-[(3-bromo-4-methoxyphenyl)methyl]... | 3-bromo-4-methoxybenzyl | C₁₃H₁₈BrNO | 284.19 | Bromine adds steric bulk |

| N-[(4-Nitrophenyl)methyl]... | 4-nitrobenzyl | C₁₂H₁₆N₂O₂ | 238.29 | High toxicity; unsuitable for in vivo |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.